molecular formula C7H5BrFNO2 B13282263 2-bromo-5-fluoro-N-hydroxybenzamide

2-bromo-5-fluoro-N-hydroxybenzamide

Cat. No.: B13282263
M. Wt: 234.02 g/mol
InChI Key: KBUSXGMFBYLCNX-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N-hydroxybenzamide is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively, and a hydroxyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-fluoro-N-hydroxybenzamide typically involves the following steps:

    Bromination and Fluorination: The starting material, benzamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the benzene ring. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N-hydroxybenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-fluoro-N-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-5-fluoro-N-hydroxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-5-fluoro-N-hydroxybenzamide can be compared with other similar compounds such as:

    2-Bromo-5-fluorobenzamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    2-Bromo-4-fluoro-N-hydroxybenzamide: The position of the fluorine atom is different, which can influence its chemical properties and interactions.

    2-Chloro-5-fluoro-N-hydroxybenzamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Overview

2-Bromo-5-fluoro-N-hydroxybenzamide is an organic compound with the molecular formula C7H5BrFNO2. It is characterized by a benzamide structure where bromine and fluorine atoms are substituted at the 2 and 5 positions of the benzene ring, respectively, along with a hydroxyl group attached to the nitrogen of the amide. This compound has garnered attention in various fields of research, particularly for its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking substrate access and reducing enzyme activity. This mechanism is crucial in understanding its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range . This suggests that structural modifications in benzamide derivatives can lead to potent anticancer agents.

Enzyme Inhibition Studies

The compound has been explored for its enzyme inhibition capabilities. For example, it has been investigated for its potential to inhibit specific kinases and other enzymes critical in various biochemical pathways. The inhibition potency is often assessed through IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. While specific IC50 values for this compound were not detailed in the available literature, similar compounds have demonstrated promising results in this regard .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameKey FeaturesBiological Activity
2-Bromo-5-fluorobenzamide Lacks hydroxyl groupReduced reactivity compared to N-hydroxy derivative
2-Bromo-4-fluoro-N-hydroxybenzamide Different fluorine positionAltered chemical properties and interactions
2-Chloro-5-fluoro-N-hydroxybenzamide Chlorine substitution instead of brominePotentially different biological profiles

This table highlights how variations in substituents can significantly influence the biological activity and chemical reactivity of benzamide derivatives.

Case Studies and Research Findings

  • Antitubercular Activity : A study on salicylanilides indicated that structural modifications could lead to enhanced activity against Mycobacterium tuberculosis. Compounds with similar scaffolds showed promise as potential antimycobacterial agents, suggesting that this compound could be explored for similar applications .
  • Antimicrobial Properties : Research on benzosuberones has revealed a wide range of therapeutic activities, including antimicrobial effects. Compounds within this class have exhibited bacteriostatic properties, indicating that derivatives like this compound might also possess significant antimicrobial potential .
  • Inhibitory Activity Against Specific Targets : The compound's design allows it to be evaluated against various targets in biochemical assays. For instance, structural analogs have shown effective inhibition against key enzymes involved in disease processes, which could be extrapolated to predict similar outcomes for this compound .

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

2-bromo-5-fluoro-N-hydroxybenzamide

InChI

InChI=1S/C7H5BrFNO2/c8-6-2-1-4(9)3-5(6)7(11)10-12/h1-3,12H,(H,10,11)

InChI Key

KBUSXGMFBYLCNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NO)Br

Origin of Product

United States

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